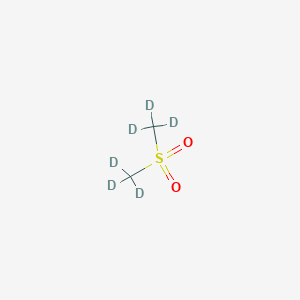
3-nitroso-1,3-oxazolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitroso-1,3-oxazolidine-4-carboxylic acid (NOC) is a small molecule that has been widely studied for its potential applications in various fields of research. NOC is a nitrosating agent that can react with a variety of nucleophiles, including amines, thiols, and amino acids. This property has made NOC a useful tool for studying the chemistry and biochemistry of these molecules.
Mechanism Of Action
The mechanism of action of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively simple. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid reacts with nucleophiles, such as cysteine residues in proteins, to form nitroso derivatives. These derivatives can then undergo further reactions, such as oxidation or reduction, to form a variety of products. The exact mechanism of these reactions depends on the specific nucleophile and reaction conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid are complex and depend on the specific system being studied. In general, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to have a variety of effects on cellular signaling pathways and gene expression. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a research tool is its ability to selectively nitrosate specific nucleophiles. This property allows researchers to study the role of nitrosation in specific biological processes. However, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid also has some limitations as a research tool. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with a variety of nucleophiles, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 3-nitroso-1,3-oxazolidine-4-carboxylic Acid. One area of interest is the development of new nitrosating agents that can selectively target specific nucleophiles. Another area of interest is the development of new methods for studying the effects of protein nitrosation in vivo. Finally, further research is needed to better understand the role of protein nitrosation in various physiological processes.
Synthesis Methods
The synthesis of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively straightforward and can be achieved using a variety of methods. One common method involves the reaction of nitrous acid with an appropriate oxazolidine derivative. This reaction produces 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a yellow-orange solid, which can be purified using standard techniques.
Scientific Research Applications
3-nitroso-1,3-oxazolidine-4-carboxylic Acid has found a wide range of applications in scientific research. One of the most significant uses of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is as a nitrosating agent for the study of protein nitrosation. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with cysteine residues in proteins to form S-nitrosothiols, which are important signaling molecules in the body. This property has made 3-nitroso-1,3-oxazolidine-4-carboxylic Acid a valuable tool for studying the role of protein nitrosation in various physiological processes.
properties
CAS RN |
95326-10-6 |
|---|---|
Product Name |
3-nitroso-1,3-oxazolidine-4-carboxylic Acid |
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
3-nitroso-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O4/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) |
InChI Key |
RDYOJLSSRLZEKM-UHFFFAOYSA-N |
SMILES |
C1C(N(CO1)N=O)C(=O)O |
Canonical SMILES |
C1C(N(CO1)N=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)